molecular formula C28H18ClN3 B2585256 (2Z)-2-(4-chlorophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile CAS No. 1007013-22-0

(2Z)-2-(4-chlorophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B2585256
CAS No.: 1007013-22-0
M. Wt: 431.92
InChI Key: VSKWZNGGBRHQPG-JJIBRWJFSA-N
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Description

(2Z)-2-(4-chlorophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a complex structure with multiple aromatic rings and a nitrile group, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-chlorophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Coupling reactions: The pyrazole intermediate is then coupled with a naphthalene derivative and a chlorophenyl derivative under specific conditions, such as the presence of a base and a suitable solvent.

    Nitrile formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-chlorophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized aromatic compounds.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology

In biological research, it may be used as a probe to study the interactions of nitrile-containing compounds with biological molecules.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which (2Z)-2-(4-chlorophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitrile group can act as a hydrogen bond acceptor, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(4-chlorophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile
  • (2Z)-2-(4-bromophenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile
  • (2Z)-2-(4-methylphenyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18ClN3/c29-26-14-12-21(13-15-26)24(18-30)17-25-19-32(27-8-2-1-3-9-27)31-28(25)23-11-10-20-6-4-5-7-22(20)16-23/h1-17,19H/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKWZNGGBRHQPG-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=C(C#N)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)/C=C(\C#N)/C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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